IMD-0354

概述

描述

IMD 0354 是一种选择性抑制活化 B 细胞核因子κ轻链增强子 (NF-κB) 途径的抑制剂。 它已被鉴定为谷氨酰胺摄取的有效抑制剂,谷氨酰胺摄取在各种细胞过程中起着重要作用,包括肿瘤进展和治疗耐药性 。 IMD 0354 在抑制肿瘤增殖和诱导癌细胞凋亡方面显示出良好的效果 。

准备方法

IMD 0354 的合成涉及选择性抑制核因子κB激酶亚基β (IKKβ) 抑制剂的分子设计和合成。 合成路线通常包括以蛋白激酶 A 为模板,通过同源建模构建 IKKβ 激酶结构域的三维结构 。

化学反应分析

IMD 0354 会发生各种化学反应,主要涉及它作为 NF-κB 途径抑制剂的作用。 它抑制 IκBα 的磷酸化,阻止其降解以及随后的 NF-κB 转运到细胞核 。 这种抑制导致 NF-κB 活性的抑制,从而抑制肥大细胞和其他癌细胞的生长因子非依赖性增殖 。 这些反应形成的主要产物包括抑制炎症和血管生成反应 。

科学研究应用

Cancer Treatment

Inhibition of Tumor Growth

IMD-0354 has demonstrated significant anti-cancer properties across multiple studies. It acts as a potent inhibitor of glutamine uptake, leading to reduced tumor cell growth and viability. In preclinical models, this compound has been shown to suppress mTOR signaling pathways, induce cell-cycle arrest, and promote apoptosis in melanoma and other tumor-derived cell lines .

Targeting Cancer Stem Cells

A notable application of this compound is its ability to target cancer stem cells (CSCs). In a study focusing on breast cancer, this compound was used in combination with doxorubicin delivered via nanoparticles. This combination therapy effectively reduced multidrug resistance by targeting both bulk tumor cells and CSCs, thereby decreasing tumor recurrence rates . The compound inhibited the expression of stem-like genes such as Oct4, Nanog, and Sox2, which are associated with CSC properties.

Case Study: Melanoma Treatment

In a detailed investigation involving melanoma cell lines, this compound was identified as an effective agent that not only inhibited cell proliferation but also induced apoptosis. The study utilized RNA sequencing to reveal that this compound affects pathways related to the unfolded protein response and DNA damage response, highlighting its multifaceted action against cancer cells .

Radiation Protection

This compound has been explored for its protective effects against radiation damage. A study indicated that administration of this compound significantly improved survival rates in subjects exposed to whole-body X-irradiation by 83%. This protective effect is attributed to the compound's ability to modulate inflammatory responses and reduce cellular damage caused by radiation exposure .

Inflammatory Diseases

Research has highlighted the potential of this compound in treating acute and subacute inflammatory diseases. The compound's inhibition of NF-κB signaling plays a crucial role in reducing inflammation, making it a candidate for therapeutic interventions in conditions characterized by excessive inflammatory responses .

Mechanistic Insights

Cellular Mechanisms

The mechanisms through which this compound exerts its effects include:

- Inhibition of NF-κB Activation : By blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and survival factors in various cell types .

- Modulation of Glutamine Metabolism : The compound alters metabolic pathways by enhancing glucose metabolism when glutamine uptake is inhibited, leading to increased lactate production as a compensatory mechanism .

Data Summary Table

作用机制

IMD 0354 通过抑制 IκBα 的磷酸化发挥作用,从而阻止 NF-κB 的活化和转运到细胞核 。 这种抑制会破坏 NF-κB 信号通路,导致炎症和血管生成反应的抑制 。 IMD 0354 还抑制谷氨酰胺摄取,导致细胞内谷氨酰胺水平持续降低并减弱 mTOR 信号通路 。 这种双重作用机制使 IMD 0354 成为一种有效的肿瘤生长和炎症抑制剂。

相似化合物的比较

IMD 0354 在双重抑制 NF-κB 途径和谷氨酰胺摄取方面是独特的。 靶向 NF-κB 途径的类似化合物包括 IκB 激酶亚基β (IKKβ) 抑制剂和其他阻止 NF-κB 转运到细胞核的小分子 。 IMD 0354 还能够抑制谷氨酰胺摄取,这使其与其他 NF-κB 抑制剂区分开来。 其他类似化合物包括谷氨酰胺转运蛋白抑制剂,例如 SLC1A5,它在肿瘤中谷氨酰胺代谢中起着主要作用 。

生物活性

IMD-0354 is a small molecule known for its role as an inhibitor of IκB kinase-β (IKKβ), which plays a crucial part in the NF-κB signaling pathway. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and inflammation modulation.

This compound functions primarily by blocking the nuclear translocation of NF-κB, a transcription factor that regulates various genes involved in inflammation, immunity, and cell proliferation. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and reducing its activity in the nucleus .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Cancer Cell Apoptosis :

- This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer and chronic lymphocytic leukemia (CLL) cells. In CLL cells, treatment with this compound resulted in an increase in apoptotic cells by an average of 26% .

- In breast cancer models, it effectively targets cancer stem cells (CSCs), reducing their viability and inducing apoptosis through mechanisms that involve the downregulation of stem-like gene expression such as Oct4, Nanog, and Sox2 .

-

Anti-inflammatory Effects :

- The compound attenuates myocardial ischemia/reperfusion injury by decreasing expression levels of adhesion molecules like ICAM-1 and P-selectin and inhibiting cytokine production in cardiomyocytes .

- In pulmonary arterial smooth muscle cells (PASMCs), this compound inhibited FGF2-induced nuclear translocation of NF-κB, which is associated with inflammation and proliferation .

- Antimicrobial Activity :

Study 1: Targeting Breast Cancer Stem Cells

A study published in PLoS ONE demonstrated that this compound effectively targeted breast CSCs and reduced their colony formation ability. The study indicated that combining this compound with other chemotherapeutic agents could enhance drug delivery under hypoxic conditions typical of tumor microenvironments, potentially reducing multidrug resistance (MDR) .

Study 2: Chronic Lymphocytic Leukemia

Research indicated that this compound induced apoptosis in CLL cells through inhibition of NF-κB activation. The study utilized flow cytometry to quantify apoptotic cells post-treatment, revealing significant increases in apoptosis rates across various patient samples .

Data Summary

属性

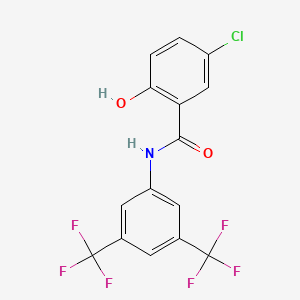

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHILCFMQWMQVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243248 | |

| Record name | IMD-0354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

978-62-1 | |

| Record name | IMD-0354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMD-0354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMD-0354 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMD-0354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。